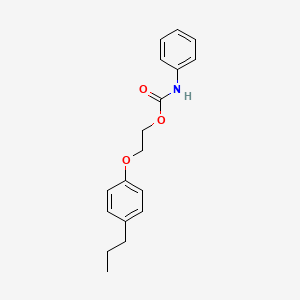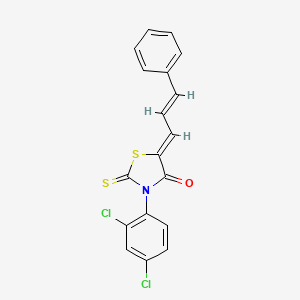![molecular formula C20H22O4 B4949364 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AEB, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is not fully understood, but it has been found to act on different cellular pathways. AEB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AEB has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. AEB has been found to inhibit the replication of viruses by inhibiting viral entry and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. AEB has been found to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase. AEB has also been found to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. AEB has been found to have neuroprotective properties by inhibiting apoptosis and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in lab experiments is its unique chemical properties, which make it a potential candidate for drug development and material synthesis. AEB has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using AEB in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are different future directions for the use of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, inflammation, and viral infections. AEB can also be used in the development of new materials, such as polymers and coatings. Another future direction is the investigation of the mechanism of action of AEB, which can lead to the discovery of new cellular pathways and drug targets. Finally, the synthesis of new derivatives of AEB can lead to the discovery of compounds with enhanced properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been found to have unique chemical properties, making it a potential candidate for material synthesis. The investigation of the mechanism of action of AEB and the synthesis of new derivatives can lead to the discovery of new cellular pathways and drug targets.
Méthodes De Synthèse
There are different methods for synthesizing 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde, but the most common one is the reaction of 3-ethoxybenzaldehyde with 2-(2-allylphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under reflux in anhydrous conditions, and the product is isolated through recrystallization.
Applications De Recherche Scientifique
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde has been found to have potential applications in different fields of scientific research. One of the most significant applications of AEB is in the development of new drugs for the treatment of various diseases. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propriétés
IUPAC Name |
3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-17-8-5-6-9-18(17)23-12-13-24-19-11-10-16(15-21)14-20(19)22-4-2/h3,5-6,8-11,14-15H,1,4,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZTFNBYZJOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)

![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)

![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
